molecular formula C9H9BrN2O B1447447 2-(1H-pyrazol-1-yl)phenol hydrobromide CAS No. 1803562-27-7

2-(1H-pyrazol-1-yl)phenol hydrobromide

Cat. No. B1447447
M. Wt: 241.08 g/mol
InChI Key: VTYFYYCDZDWXKM-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)phenol hydrobromide, also known as Pyrazol Phenol, is an organic compound that belongs to the class of phenol derivatives known as pyrazoles. It is an organic building block useful in chemical synthesis studies .


Molecular Structure Analysis

The molecular formula of 2-(1H-pyrazol-1-yl)phenol hydrobromide is C9H9BrN2O, and its molecular weight is 241.08 g/mol. The InChI code is 1S/C9H8N2O.BrH/c12-9-5-2-1-4-8 (9)11-7-3-6-10-11;/h1-7,12H;1H .

Scientific Research Applications

Synthesis and Construction of Heterocyclic Systems

2-(1H-pyrazol-1-yl)phenol hydrobromide plays a role in the synthesis of complex heterocyclic systems. For instance, it's used in the facile construction of dibenzo[b,f][1,4]oxazepines, a rare heterocyclic system, through a process involving tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization (Sapegin et al., 2012).

Biological Evaluation and Inhibition Studies

This compound is integral in creating derivatives for biological evaluations, such as inhibitors of B-Raf kinase, a protein involved in cell growth. Research shows that certain derivatives exhibit potent biological activity against specific cancer cell lines (Yang et al., 2014).

Antimicrobial Applications

Derivatives of 2-(1H-pyrazol-1-yl)phenol hydrobromide have been synthesized and demonstrated significant antimicrobial activity against various bacteria, indicating potential applications in combating bacterial infections (Shaikh et al., 2014).

Antioxidant Properties

Studies have revealed that certain dendritic antioxidants derived from this compound have the ability to scavenge radicals and protect DNA, showcasing its potential in developing antioxidant therapies (Li & Liu, 2012).

Antifungal Activity

The synthesized derivatives of 2-(1H-pyrazol-1-yl)phenol hydrobromide have shown promising antifungal abilities against several phytopathogenic fungi, highlighting their potential in agricultural applications and the treatment of fungal infections (Zhang et al., 2016).

Corrosion Inhibition

Pyrazoline derivatives, related to 2-(1H-pyrazol-1-yl)phenol hydrobromide, have been explored as corrosion inhibitors for metals in acidic media. Their effectiveness in protecting metals like steel in industrial applications is notable (Lgaz et al., 2018).

Copper Extraction

Research has demonstrated the use of alkyl-substituted phenolic pyrazoles in copper extraction processes. Their strength and selectivity in extracting copper ions make them comparable to commercially used extraction reagents (Healy et al., 2016).

Safety And Hazards

The safety data sheet for 2-(1H-pyrazol-1-yl)phenol hydrobromide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyrazol-1-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.BrH/c12-9-5-2-1-4-8(9)11-7-3-6-10-11;/h1-7,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFYYCDZDWXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)phenol hydrobromide

CAS RN

1803562-27-7
Record name 2-(1H-pyrazol-1-yl)phenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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